disodium;5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate
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Overview
Description
Disodium;5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate, also known as Red 2G, is a synthetic azo dye. It is commonly used in various industries, including textiles, food, and cosmetics, due to its vibrant red color. The compound has the molecular formula C18H13N3Na2O8S2 and a molecular weight of 509.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate typically involves the diazotization of aniline followed by coupling with 5-acetamido-4-hydroxy-2,7-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired azo compound .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Disodium;5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions
Major Products
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Aromatic amines such as aniline and its derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives of the original compound
Scientific Research Applications
Disodium;5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other azo dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant
Mechanism of Action
The compound exerts its effects primarily through its azo bond, which can undergo cleavage under certain conditions, releasing aromatic amines. These amines can interact with various molecular targets and pathways, leading to different biological and chemical effects. The exact mechanism of action depends on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Disodium 5-acetylamino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate
- Disodium 5-amino-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate
Uniqueness
Disodium;5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate is unique due to its specific structural features, such as the acetamido group and the phenylhydrazinylidene moiety. These features contribute to its distinct chemical properties and applications, setting it apart from other similar azo dyes .
Properties
IUPAC Name |
disodium;5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O8S2.2Na/c1-10(22)19-14-9-13(30(24,25)26)7-11-8-15(31(27,28)29)17(18(23)16(11)14)21-20-12-5-3-2-4-6-12;;/h2-9,20H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUAAHNYYJTUJO-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC2=C1C(=O)C(=NNC3=CC=CC=C3)C(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=CC2=C1C(=O)C(=NNC3=CC=CC=C3)C(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3Na2O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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